molecular formula C12H9N3O3 B11180109 Acetic acid, 2-[3-oxo-1H-imidazo[1,2-a][1,3]benzimidazol-2(3H)-yliden]-, methyl ester

Acetic acid, 2-[3-oxo-1H-imidazo[1,2-a][1,3]benzimidazol-2(3H)-yliden]-, methyl ester

Cat. No.: B11180109
M. Wt: 243.22 g/mol
InChI Key: FZKXYTLFPIHJLD-SOFGYWHQSA-N
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Description

METHYL 2-[3-OXO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]ACETATE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including METHYL 2-[3-OXO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]ACETATE, typically involves the formation of the imidazole ring through various synthetic methodologies. One common approach is the condensation reaction of glyoxal with ammonia, which forms the imidazole ring. This method is often followed by further functionalization to introduce specific substituents .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step processes that ensure high yield and purity. These processes may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[3-OXO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]ACETATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives .

Scientific Research Applications

METHYL 2-[3-OXO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]ACETATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of METHYL 2-[3-OXO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]ACETATE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

METHYL 2-[3-OXO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]ACETATE can be compared with other imidazole derivatives, such as:

These compounds share the imidazole core structure but differ in their specific substituents and biological activities, highlighting the versatility and uniqueness of METHYL 2-[3-OXO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]ACETATE .

Properties

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

methyl (2E)-2-(1-oxo-3H-imidazo[1,2-a]benzimidazol-2-ylidene)acetate

InChI

InChI=1S/C12H9N3O3/c1-18-10(16)6-8-11(17)15-9-5-3-2-4-7(9)13-12(15)14-8/h2-6H,1H3,(H,13,14)/b8-6+

InChI Key

FZKXYTLFPIHJLD-SOFGYWHQSA-N

Isomeric SMILES

COC(=O)/C=C/1\C(=O)N2C3=CC=CC=C3N=C2N1

Canonical SMILES

COC(=O)C=C1C(=O)N2C3=CC=CC=C3N=C2N1

Origin of Product

United States

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